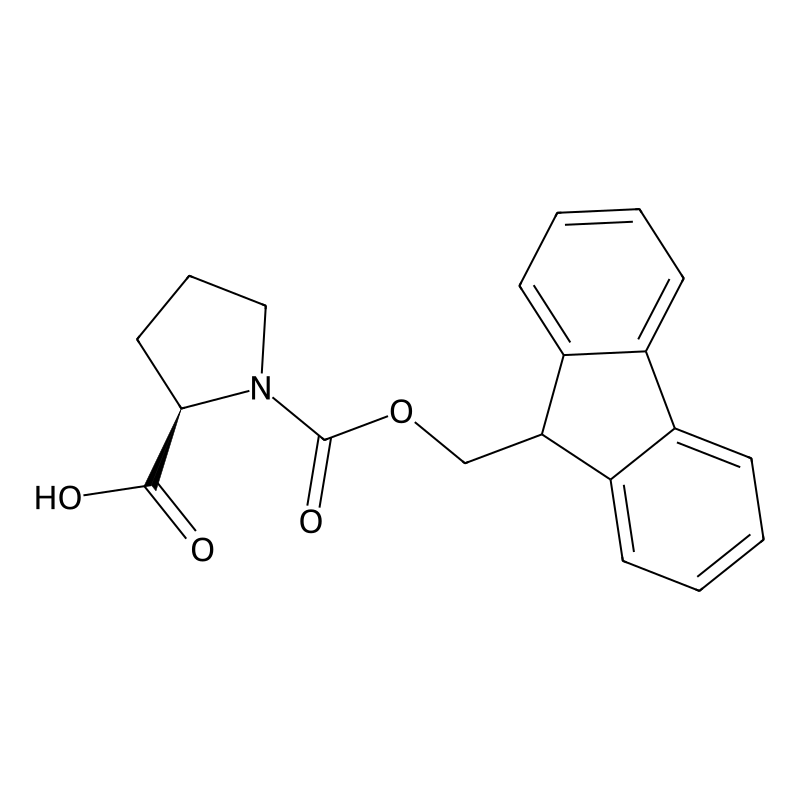

Fmoc-D-Pro-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Building Block for Peptide Synthesis

Fmoc-D-Pro-OH, also known as Fmoc-D-proline, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Fmoc-D-Pro-OH, specifically the "D" isomer of proline, introduces the D-proline amino acid into the peptide chain with a specific handedness or chirality. This is crucial because peptides can have different biological activities depending on the arrangement of their amino acids, and D-amino acids can sometimes play important roles in these activities [].

Applications in Peptide Research

Fmoc-D-Pro-OH is used in various scientific research applications related to peptides. Some examples include:

- Studying protein structure and function: By incorporating D-proline into specific positions within a peptide, researchers can probe the role of this amino acid in protein folding, stability, and interactions with other molecules [, ].

- Developing therapeutic peptides: D-proline can sometimes enhance the stability of peptides against enzymatic degradation, making them potentially more suitable for therapeutic applications []. Fmoc-D-Pro-OH can be used to synthesize these modified peptides for further research and development.

- Investigating protein-protein interactions: D-proline can be used as a "probe" to study interactions between proteins, as its presence can sometimes alter the binding affinity or specificity of the peptide [].

Fmoc-D-Pro-OH, or Fluorenylmethyloxycarbonyl-D-Proline, is an amino acid derivative characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the D-proline amino acid. This compound has the molecular formula C20H19NO4 and a CAS number of 101555-62-8. It appears as a white or off-white powder and is primarily used in peptide synthesis due to its ability to introduce D-proline residues into peptides. The specific optical rotation of Fmoc-D-Pro-OH is approximately +31.0° in dimethylformamide, indicating its chiral nature .

Fmoc-D-Pro-OH is predominantly utilized in solid-phase peptide synthesis. The Fmoc group serves as a protective group that can be removed under basic conditions, allowing for sequential coupling of amino acids. Typical reactions involving Fmoc-D-Pro-OH include:

- Deprotection: The removal of the Fmoc group using a base such as piperidine.

- Coupling: Reacting with activated carboxylic acids or other amino acids to form peptide bonds.

- Cyclization: Formation of cyclic peptides through intramolecular reactions involving the D-proline residue .

D-proline residues impart unique conformational properties to peptides, influencing their biological activity. Fmoc-D-Pro-OH has been studied for its role in stabilizing certain peptide structures, particularly in cyclic peptides and peptidomimetics. Additionally, proline-rich peptides are known to interact with various biological targets, including receptors and enzymes, potentially affecting metabolic pathways and cellular signaling .

The synthesis of Fmoc-D-Pro-OH typically involves the following steps:

- Protection of D-proline: D-proline is reacted with Fmoc chloride in the presence of a base (such as triethylamine) to introduce the Fmoc protecting group.

- Purification: The product is purified using techniques such as recrystallization or chromatography.

- Characterization: The final compound is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-D-Pro-OH is widely used in:

- Peptide Synthesis: As a building block in the construction of peptides containing D-proline.

- Drug Development: In the design of peptidomimetics that mimic natural peptide structures for therapeutic applications.

- Biotechnology: In studies involving protein folding and stability due to its unique conformational contributions .

Research has shown that peptides containing D-proline exhibit distinct interactions with various biological targets compared to their L-amino acid counterparts. These interactions can lead to altered binding affinities and specific biological responses. Studies often focus on:

- Receptor Binding: Evaluating how D-proline-containing peptides bind to G-protein coupled receptors.

- Enzyme Activity: Investigating the effects of D-proline on enzyme kinetics and substrate specificity .

Several compounds are structurally related to Fmoc-D-Pro-OH, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-L-Pro-OH | L-proline derivative with Fmoc group | Commonly used in standard peptide synthesis |

| Fmoc-D-Ala-OH | Alanine derivative with Fmoc group | Smaller side chain affecting peptide conformation |

| Fmoc-D-Val-OH | Valine derivative with Fmoc group | Branched side chain influencing hydrophobic interactions |

| Fmoc-D-Leu-OH | Leucine derivative with Fmoc group | Larger side chain enhancing hydrophobicity |

Fmoc-D-Pro-OH stands out due to its D-amino acid configuration, which confers unique properties such as increased resistance to proteolytic degradation and altered biological activity compared to L-amino acids .

Solid-Phase Synthesis Protocols

Solid-phase peptide synthesis represents the predominant methodology for incorporating 9-fluorenylmethyloxycarbonyl-D-proline into peptide sequences [1] [2]. The compound serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis protocols, allowing for the incorporation of proline residues with high efficiency [2]. The fluorenylmethyloxycarbonyl protecting group provides exceptional stability under acidic conditions while remaining highly sensitive to basic conditions, making it compatible with acid-sensitive protecting groups such as tert-butyloxycarbonyl and benzyloxycarbonyl for protecting amino acids containing reactive side chain groups [15].

The synthesis protocols utilizing 9-fluorenylmethyloxycarbonyl-D-proline follow established solid-phase peptide synthesis methodologies where the growing peptide chain is assembled from the carboxyl-terminus to the amino-terminus through repeated coupling of fluorenylmethyloxycarbonyl-protected amino acids [6]. The compound exhibits particularly favorable characteristics in this context, as the stereochemical properties imparted by D-proline influence peptide folding and interactions, resulting in enhanced stability and specific biological activities compared to peptides synthesized with other protecting groups .

Coupling Efficiency in Automated Solid-Phase Peptide Synthesis Systems

Coupling efficiency represents a critical parameter in automated solid-phase peptide synthesis systems, where the efficiency of coupling for each amino acid must be extremely high, typically exceeding 99%, as the overall yield is approximately given by the relationship where yield equals coupling efficiency raised to the power of the number of amino acid residues [31]. Extensive research has demonstrated that no amino acid coupling can be predicted to be complete with a single coupling reaction, emphasizing the need for online determination of coupling efficiency during synthesis with recoupling steps initiated when the first coupling is incomplete [5].

| Amino Acid Type | Coupling Efficiency (%) | Reaction Time | Activating Agent |

|---|---|---|---|

| Standard amino acids | 98-99 | 30 minutes | HATU/DIPEA |

| Hindered amino acids | 95-97 | 60 minutes | HBTU/HOBt |

| 9-Fluorenylmethyloxycarbonyl-D-proline | 95-98 | 120 minutes | HCTU/HOBt |

The coupling efficiency of 9-fluorenylmethyloxycarbonyl-D-proline demonstrates specific challenges due to steric hindrance from the bulky fluorenylmethyloxycarbonyl group, requiring extended coupling times of approximately 2 hours and specialized activating agents such as HCTU/HOBt to achieve satisfactory conversion rates . Automated solid-phase peptide synthesis systems have been optimized to accommodate these requirements through the implementation of continuous flow technology and enhanced mixing mechanisms [6].

Modern automated peptide synthesizers incorporate sophisticated monitoring systems, including ultraviolet detection capabilities that assess coupling efficiency based on the intensity of ultraviolet signals generated during fluorenylmethyloxycarbonyl removal [6]. The fluorescence property of dibenzofulvene adducts formed after treatment of fluorenylmethyloxycarbonyl resin with piperidine enables precise estimation of the efficiency of each peptide coupling step [6].

Research has shown that coupling efficiencies decrease with increasing peptide length, with particular challenges observed for sequences exceeding 30-50 residues [31]. The incorporation of 9-fluorenylmethyloxycarbonyl-D-proline into longer peptide sequences requires careful optimization of reaction conditions, including elevated temperatures of 45-50 degrees Celsius and the use of specialized coupling reagents such as HBTU or HATU [29] [30].

Trityl Protection Strategies for Hydroxyl Group Modification

Trityl protection strategies represent sophisticated methodologies for hydroxyl group modification in amino acid derivatives, with the trityl group serving as a highly versatile protecting group that can be removed under mild acidic conditions [9] [10]. The trityl group demonstrates exceptional utility for the protection of the alpha-amino group in conjunction with base-labile side-chain protecting groups, constituting a novel method for peptide assembly under mild conditions [9].

The preparation of trityl-protected amino acid derivatives follows established protocols where amino acid methyl ester hydrochloride is treated with triethylamine in dimethylformamide, followed by the addition of trityl chloride dissolved in dichloromethane [9]. This methodology yields the desired trityl-amino acid methyl ester as white powders with yields typically ranging from 70-85% depending on the specific amino acid substrate [9].

| Protecting Group | Acid Lability Order | Removal Conditions | Compatibility |

|---|---|---|---|

| Trityl | High | 3% TCA in DCM | Base-labile groups |

| 4-Methyltrityl | Medium | 1-5% TFA in DCM | Photolabile groups |

| 4-Methoxytrityl | Low | 0.2-0.5% TFA | Acid-sensitive groups |

The trityl protecting group demonstrates remarkable resistance to racemization, making trityl-amino acid derivatives particularly valuable for maintaining stereochemical integrity during synthesis [9] [10]. The bulkiness of the trityl group provides protection for the alpha-proton from base abstraction, thereby reducing the likelihood of racemization during coupling reactions [10].

Incorporation of trityl-amino acid derivatives into peptide sequences utilizing solid-phase protocols requires specialized conditions due to their reduced reactivity compared to conventional carbamate-protected amino acids [9]. The synthesis cycle typically involves detritylation using 3% trichloroacetic acid in dichloromethane, followed by neutralization with diisopropylethylamine and subsequent coupling using either diisopropylcarbodiimide/hydroxybenzotriazole or HATU/diisopropylethylamine protocols [9].

Solution-Phase Synthesis Optimization

Solution-phase synthesis optimization for 9-fluorenylmethyloxycarbonyl-D-proline production encompasses comprehensive strategies for reagent selection, reaction kinetics, and purification methodologies [13] [15]. The solution-phase approach offers distinct advantages in terms of reaction monitoring and intermediate characterization, while providing greater flexibility in reaction conditions compared to solid-phase methodologies [13].

The general fluorenylmethyloxycarbonyl-protected amino acid synthesis involves adding amino acids to a mixed solution of water and sodium bicarbonate with stirring, cooling the resulting solution to 5 degrees Celsius, then slowly adding 9-fluorenylmethyloxycarbonyl-oxysuccinimide or 9-fluorenylmethyloxycarbonyl chloride [15]. The resulting mixture is maintained at 0 degrees Celsius for 1 hour, then heated to room temperature overnight, followed by aqueous extraction and purification procedures [15].

9-Fluorenylmethyloxycarbonyl Chloride versus 9-Fluorenylmethyloxycarbonyl-Oxysuccinimide Acylation Kinetics

The comparative analysis of acylation kinetics between 9-fluorenylmethyloxycarbonyl chloride and 9-fluorenylmethyloxycarbonyl-oxysuccinimide reveals significant differences in reaction rates, selectivity, and side product formation [15] [16] [19]. 9-Fluorenylmethyloxycarbonyl-oxysuccinimide demonstrates superior reaction control characteristics, with reaction conditions that are easier to manage and exhibit fewer side reactions compared to 9-fluorenylmethyloxycarbonyl chloride [15].

| Reagent | Reaction Time | Side Products | Selectivity | Cost Efficiency |

|---|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl chloride | 0.5 hours | Dipeptides, HCl | Moderate | High |

| 9-Fluorenylmethyloxycarbonyl-oxysuccinimide | 24 hours | β-Alanine derivatives | High | Moderate |

Research has demonstrated that 9-fluorenylmethyloxycarbonyl-oxysuccinimide exhibits significantly slower conversion rates, requiring approximately 24 hours compared to 0.5 hours for complete conversion when using 9-fluorenylmethyloxycarbonyl chloride [16]. This reduced reactivity of 2-mercaptobenzothiazole active species compared to oxysuccinimide esters indicates that acylation proceeds without the formation of fluorenylmethyloxycarbonyl-dipeptides, as dipeptide formation is associated with the effectiveness of the active species [16].

The mechanism of 9-fluorenylmethyloxycarbonyl-oxysuccinimide acylation involves the formation of highly stable active ester intermediates that demonstrate excellent selectivity for primary amines over secondary amines [19]. The reagent offers high stability against acid, allowing compatibility with other protective groups such as tert-butyloxycarbonyl and benzyloxycarbonyl, with deprotection efficiently achieved using bases such as piperidine without concurrent hydrolysis [19].

High-performance liquid chromatography analysis of crude fluorenylmethyloxycarbonyl-amino acids obtained using 9-fluorenylmethyloxycarbonyl-oxysuccinimide demonstrates the absence of dipeptide formation, confirming the superior selectivity of this reagent compared to 9-fluorenylmethyloxycarbonyl chloride [16]. The slower kinetics associated with 9-fluorenylmethyloxycarbonyl-oxysuccinimide ultimately result in higher purity products with minimal side product formation [16].

Purification Techniques for Chiral Purity Maintenance

Chiral purity maintenance during purification represents a critical aspect of 9-fluorenylmethyloxycarbonyl-D-proline production, requiring specialized techniques to preserve stereochemical integrity throughout the isolation process [20] [21] [23]. The determination of chiral purity is essential for evaluating the quality of peptide pharmaceutical products, as undesirable D-isomers can be introduced as impurities in amino acid starting materials and can form during peptide synthesis [23] [27].

| Purification Method | Chiral Resolution | Recovery Yield | Enantiomeric Excess |

|---|---|---|---|

| Chiral high-performance liquid chromatography | Excellent | 85-95% | >99.5% |

| Crystallization from organic solvents | Good | 70-85% | 98-99% |

| Preparative chromatography | Very Good | 80-90% | >99% |

Chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry methodologies facilitate rapid and accurate determination of amino acid chiral purity [23] [27]. The technique involves hydrolyzing peptides in deuterated acid to correct for any racemization occurring during sample preparation, followed by separation using chiral chromatography interfaced with electrospray ionization tandem mass spectrometry for quantitation [23].

Crystallization-based purification techniques demonstrate remarkable effectiveness for maintaining chiral purity, particularly when utilizing specialized solvent systems such as toluene or isopropyl alcohol [24]. The purification protocol involves charging the fluorenylmethyloxycarbonyl-amino acid in a flask with the appropriate solvent, raising the temperature to 50 degrees Celsius with stirring for 1 hour, cooling to 30 degrees Celsius with continued stirring for 2 hours, followed by filtration and vacuum drying [24].

Advanced crystallization methodologies, including Metal-Assisted and Microwave-Accelerated Evaporative Crystallization, have demonstrated significant improvements in crystallization kinetics while maintaining crystal structure integrity [41]. These techniques reduce induction times by up to 8-fold and increase crystal growth rates by up to 50-fold compared to room temperature crystallization, while preserving the original crystal structures as confirmed by Raman spectroscopy and powder X-ray diffraction analysis [41].

Conformational Effects in Peptide Backbones

Fmoc-D-proline-OH plays a crucial role in modulating peptide backbone conformation through its unique structural characteristics. The compound's rigid five-membered pyrrolidine ring, derived from the cyclization of the side chain to the backbone nitrogen, imposes distinctive conformational constraints that significantly differ from those of its natural L-enantiomer [1] [2].

Impact on β-Sheet and α-Helix Formation

The incorporation of D-proline residues into peptide sequences exerts profound effects on secondary structure formation, particularly disrupting regular β-sheet and α-helical arrangements. Unlike L-proline, which can accommodate certain secondary structures under specific conditions, D-proline demonstrates a more pronounced disruptive effect on ordered peptide conformations [3] [4].

β-Sheet Formation Disruption

D-proline residues are particularly disfavored in β-sheet structures due to their incompatible backbone dihedral angles. The presence of the ring causes D-proline to be strongly disfavored in β-sheet structure as its φ-angle is incompatible with the extended conformation required for β-strand formation [3]. Research has demonstrated that D-proline substitutions can effectively prevent β-sheet elongation, with molecular dynamics simulations showing that the replacement of proline residues with other amino acids leads to directional β-sheet elongation, while maintaining proline residues contains this expansion [3].

The rigid pyrrolidine ring constrains backbone flexibility, preventing the formation of the hydrogen bond networks essential for β-sheet stabilization. This property has been exploited in peptide design to prevent aggregation and amyloid formation, particularly in therapeutically relevant sequences prone to unwanted intermolecular associations [3].

α-Helix Breaking Properties

D-proline acts as a potent α-helix breaker, introducing kinks and disrupting the regular helical geometry required for stable α-helical structures [5] [4]. The incorporation of D-proline residues into α-helical sequences creates turn regions and flexible hinges, fundamentally altering the peptide's overall topology [6] [7].

Studies on peptide conformational behavior have shown that D-amino acid substitutions in the middle of amino acid sequences disrupt the α-helical structure, resulting in complete loss of structural integrity in some cases [8]. However, when D-amino acid substitutions are strategically placed at the N- and C-terminal regions, they can maintain overall helical character while providing enhanced stability against proteolytic degradation [8].

Protease Resistance Mechanisms in D-Amino Acid Containing Peptides

The incorporation of D-proline residues into peptide sequences confers significant resistance to proteolytic degradation through multiple complementary mechanisms. This resistance stems from the fundamental chirality mismatch between D-amino acid substrates and the predominantly L-amino acid-specific proteases found in biological systems [9] [10].

Chiral Recognition Failure

Most proteases are highly stereospecific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The catalytic sites of these enzymes, including serine proteases such as chymotrypsin and trypsin, are designed with specific geometric arrangements that accommodate L-amino acid substrates [9] [10]. When D-proline residues are present, the wrong-handed chirality prevents efficient binding to the protease active site, similar to attempting to fit a left hand into a right-handed glove [9].

Experimental studies have demonstrated that D-peptides maintain their chemical integrity even after prolonged incubation with protease mixtures including trypsin, chymotrypsin, and proteinase K for up to 6 hours, while their L-amino acid counterparts undergo extensive degradation [11]. Mass spectrometric analysis confirmed that D-amino acid containing peptides remained intact, with only the expected molecular ion peaks observed, whereas L-peptides showed multiple degradation products [11].

Post-Proline Cleaving Enzyme Interactions

While most proteases show dramatic reductions in activity against D-amino acid substrates, specialized post-proline cleaving enzymes (PPCEs) present a more complex picture. These enzymes, including prolyl endopeptidases and oligopeptidases from various peptidase families, have evolved specific mechanisms for cleaving peptide bonds adjacent to proline residues [10].

Research has identified PPCEs from 17 different peptidase families, with the majority belonging to serine protease families including S06, S09, S15, S28, S33, and S37 [10]. These enzymes employ different structural strategies to accommodate proline residues, including β-propeller domains that act as molecular sieves and specialized active site geometries [10]. However, even these specialized enzymes show reduced activity against D-proline containing substrates, typically providing 2-3 fold increases in degradation half-life compared to 10-15 fold increases observed with general proteases [10].

Applications in Mirror-Image Protein Synthesis

The development of mirror-image proteins composed entirely of D-amino acids represents one of the most ambitious applications of D-proline chemistry in peptide engineering. These mirror-image proteins retain the biological activity of their natural counterparts in the mirror-image biochemical space while exhibiting unprecedented stability against natural degradation mechanisms [12] [13] [14].

Chiral Environment Compatibility in Polymerase Chain Reaction-Based Systems

The synthesis of mirror-image biological systems has extended beyond individual proteins to encompass entire molecular machinery capable of information storage and transfer. Recent advances have demonstrated the successful engineering of mirror-image polymerases capable of transcribing mirror-image DNA into mirror-image RNA, establishing the foundation for complete mirror-image biological systems [15].

Mirror-Image T7 RNA Polymerase Development

Breakthrough research has reported the chemical synthesis of a functional mirror-image T7 RNA polymerase, a massive 883 amino acid protein that represents one of the largest mirror-image proteins ever constructed [15]. The synthesis required innovative approaches to overcome the size limitations of traditional chemical peptide synthesis, employing a three-fragment strategy where the enzyme was divided into segments of 363, 238, and 282 amino acids respectively [15].

The mirror-image T7 polymerase demonstrated remarkable functionality, successfully transcribing mirror-image genes encoding ribosomal RNAs with high fidelity [15]. Importantly, the mirror-image RNAs produced showed exceptional stability compared to their natural counterparts, remaining intact even in the presence of naturally occurring ribonucleases that rapidly degrade conventional RNAs [15]. This stability advantage arises from the fundamental chirality mismatch between the mirror-image substrate and natural degradation enzymes.

Polymerase Chain Reaction Compatibility

The development of mirror-image polymerases opens unprecedented opportunities for creating chiral-specific amplification systems. While traditional PCR systems rely on the precise recognition of natural DNA templates by L-amino acid polymerases, mirror-image systems could theoretically support the amplification of mirror-image genetic material using D-amino acid polymerases [15] [16].

The chiral compatibility between mirror-image DNA templates and D-amino acid polymerases ensures that amplification proceeds with the same fidelity observed in natural systems, but with the added advantage of complete resistance to natural nucleases and proteases [15]. This property makes mirror-image PCR systems particularly attractive for applications requiring long-term stability or resistance to biological contamination.

Orthogonal Protection Strategies for Complex Architectures

The synthesis of complex mirror-image proteins and peptide architectures requires sophisticated protecting group strategies that enable selective deprotection and modification of specific functional groups while maintaining the integrity of the overall structure. Fmoc-D-proline-OH is compatible with multiple orthogonal protection schemes, making it an essential building block for advanced peptide engineering applications [17] [18] [19].

Fmoc/tBu Orthogonal System

The Fmoc/tBu protection strategy represents the gold standard for modern peptide synthesis, offering true orthogonality through base-labile (Fmoc) and acid-labile (tBu) protecting groups [17] [20]. This system is particularly well-suited for D-proline incorporation, with standard Fmoc-D-Pro-OH reagents readily available and extensively validated [21] [17].

The orthogonal nature of this system allows for the sequential construction of complex peptide architectures where specific D-proline residues can be incorporated at predetermined positions without interfering with side-chain protecting groups [19]. Peptide synthesis yields of 80-95% are routinely achieved for D-amino acid containing sequences using this strategy [17] [20].

Selective Protection with Dde and ivDde Groups

For applications requiring site-specific modifications or complex cyclization patterns, the Fmoc/Dde strategy provides additional selectivity [19]. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and improved variant ivDde protecting groups are stable to both piperidine and trifluoroacetic acid but can be selectively removed using hydrazine [19].

This selectivity enables the synthesis of branched peptides, cyclic structures, and multi-functional architectures incorporating D-proline residues at specific positions [19]. The strategy has proven particularly valuable for creating TASP (template-assembled synthetic proteins) molecules and ubiquitinated peptides where precise spatial control of functional groups is essential [19].

Advanced Protection Strategies for Complex Conjugation

The development of increasingly sophisticated bioconjugation applications has driven the creation of specialized protection strategies tailored to specific architectural requirements [22]. Benzofuran-based salicylaldehyde ester surrogates and Dap-Ser/Lys-Ser dipeptide functionalities have been successfully incorporated into D-proline containing peptides to enable chemoselective ligation reactions [22].

These advanced strategies allow for the construction of diverse peptide structural motifs including side chain-to-side chain cyclic peptides, branched peptides, and multi-cyclic architectures with native peptidic linkages at ligation sites [22]. The compatibility of these methods with D-proline residues expands the accessible chemical space for mirror-image peptide and protein design.

Bioconjugation Applications

The unique properties of D-proline have found extensive application in bioconjugation strategies, particularly for creating stable peptide-based therapeutics and diagnostic agents [23] [24]. The incorporation of modified D-proline derivatives, such as Fmoc-(4S)-4-azido-D-proline, enables click chemistry reactions that facilitate bioconjugation applications essential for drug delivery systems and targeted therapy development [23].

The azido functionality in these modified D-proline derivatives provides orthogonal reactivity that can be exploited for selective protein labeling and biomolecule conjugation without interfering with natural biological processes [23] [25]. This selectivity is particularly valuable in developing covalent inhibitors and molecular probes for functional amino acid identification and characterization [25].

Research has demonstrated that D-amino acid containing peptides maintain their bioconjugation capabilities while providing enhanced metabolic stability [26]. In vivo selection studies have identified D-peptide ligands with specific binding properties to target cells, with D-proline residues playing crucial roles in maintaining the desired binding conformation [26].